molecular formula C12H22N2O4 B064469 (R)-1-Boc-4-(aminocarboxymethyl)piperidine CAS No. 177702-21-5

(R)-1-Boc-4-(aminocarboxymethyl)piperidine

Cat. No.: B064469
CAS No.: 177702-21-5
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-SECBINFHSA-N
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Description

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral organic compound that is widely used in the synthesis of pharmaceuticals and other compounds due to its unique properties. It is an important intermediate in the synthesis of a wide range of compounds, including those used in biochemistry and medicinal chemistry. In

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

"(R)-1-Boc-4-(aminocarboxymethyl)piperidine" serves as a pivotal intermediate in the synthesis of complex molecules. Its structural features are conducive to the creation of diverse pharmacophores, enabling the development of drugs with specific biological activities. For instance, compounds containing piperidine and piperazine scaffolds, similar to "this compound," are extensively researched for their potential in treating various diseases due to their interaction with biological targets such as enzymes and receptors. The ability to manipulate the structure of such intermediates allows for the optimization of drug properties, including potency, selectivity, and pharmacokinetic profiles (Kaneda, 2020).

Pharmacology

In pharmacological research, the importance of piperidine derivatives is underscored by their broad spectrum of biological activities. These compounds are integral to the development of therapeutic agents across various pharmacological classes, including analgesics, antidepressants, antipsychotics, and antidiabetics. The structural versatility of piperidine-based compounds enables the design of molecules with enhanced efficacy and reduced side effects. This adaptability is critical for addressing the complex nature of biological targets and for the development of next-generation therapeutics with improved clinical outcomes (Jůza et al., 2022).

Drug Discovery and Development

The compound "this compound" plays a significant role in the discovery and development of new drugs. Its application in combinatorial chemistry and high-throughput screening has facilitated the rapid synthesis and evaluation of novel drug candidates. The incorporation of this compound into diverse chemical libraries enhances the chances of identifying potent and selective hits that can be further optimized into lead compounds. This approach has been instrumental in expanding the chemical space explored in drug discovery projects, leading to the identification of novel therapeutic agents with potential applications in various therapeutic areas (Rathi et al., 2016).

Mechanism of Action

Target of Action

The compound “®-1-Boc-4-(aminocarboxymethyl)piperidine”, also known as “®-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid”, is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives are numerous and complex, involving a wide array of biochemical transformations . These compounds interact with the metabolic network of the organism, affecting its ability to interact with its biotic and abiotic environment and to transform nutrients into biomass .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . This leads to a decrease in the progression of various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Properties

IUPAC Name

(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477489
Record name (R)-1-Boc-4-(aminocarboxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177702-21-5
Record name (R)-1-Boc-4-(aminocarboxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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